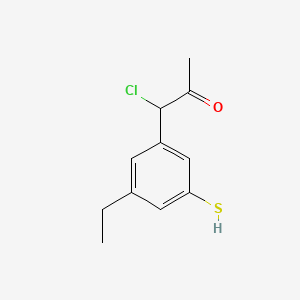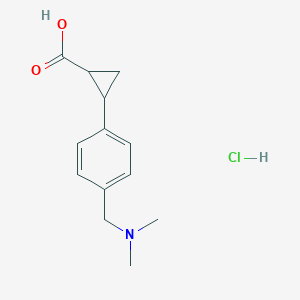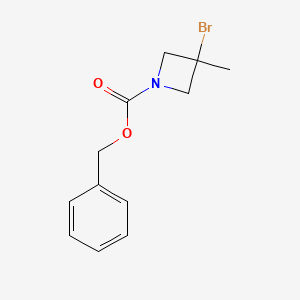
Benzyl 3-bromo-3-methylazetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-bromo-3-methylazetidine-1-carboxylate is a chemical compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.14 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-bromo-3-methylazetidine-1-carboxylate typically involves the reaction of 3-bromo-3-methylazetidine with benzyl chloroformate (CbzCl) in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The general reaction scheme is as follows:
Starting Materials: 3-bromo-3-methylazetidine, benzyl chloroformate (CbzCl)
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), room temperature
Procedure: The 3-bromo-3-methylazetidine is dissolved in the anhydrous solvent, and the base is added. Benzyl chloroformate is then added dropwise to the reaction mixture, and the reaction is stirred at room temperature until completion. The product is isolated by standard workup procedures, such as extraction and purification by column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, solvent, and concentration, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Benzyl 3-bromo-3-methylazetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the azetidine ring can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), base (e.g., triethylamine)
Reduction: Reducing agents (e.g., Pd/C, hydrogen gas), solvents (e.g., methanol)
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide), water or aqueous solvents
Major Products Formed
Nucleophilic Substitution: Substituted azetidine derivatives
Reduction: 3-methylazetidine-1-carboxylate
Hydrolysis: Benzyl alcohol and 3-bromo-3-methylazetidine
科学的研究の応用
Benzyl 3-bromo-3-methylazetidine-1-carboxylate has several applications in scientific research, including:
作用機序
The mechanism of action of Benzyl 3-bromo-3-methylazetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through covalent or non-covalent interactions. The azetidine ring can act as a reactive site for binding to nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
類似化合物との比較
Similar Compounds
3-Bromo-3-methylazetidine: Lacks the benzyl carbamate group, making it less versatile in synthetic applications.
Benzyl 3-chloro-3-methylazetidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Benzyl 3-methylazetidine-1-carboxylate: Lacks the halogen atom, resulting in different chemical properties and reactivity.
Uniqueness
Benzyl 3-bromo-3-methylazetidine-1-carboxylate is unique due to the presence of both the benzyl carbamate group and the bromine atom. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry .
特性
分子式 |
C12H14BrNO2 |
|---|---|
分子量 |
284.15 g/mol |
IUPAC名 |
benzyl 3-bromo-3-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-12(13)8-14(9-12)11(15)16-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChIキー |
SVKBAPCXXXZPDQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C1)C(=O)OCC2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(Oxan-2-YL)-1H-pyrazolo[4,3-C]pyridin-6-YL]acetamide](/img/structure/B14037995.png)
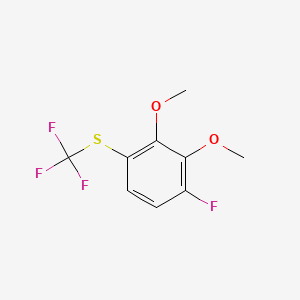
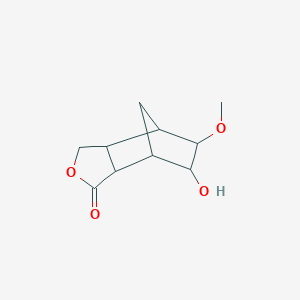
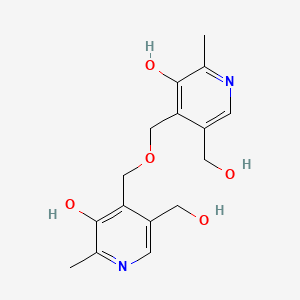
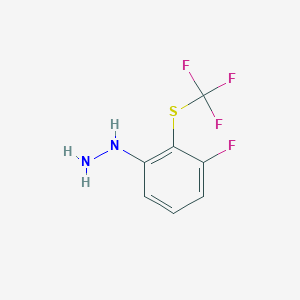
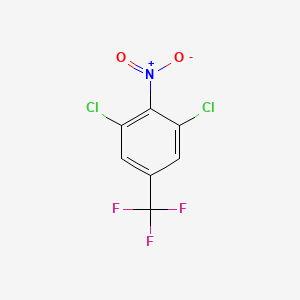
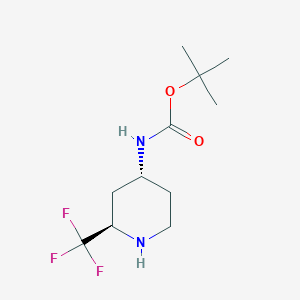

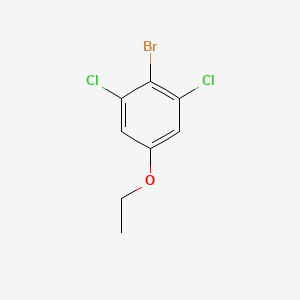
![10-phenyl-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14038031.png)
